[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid
Overview
Description
[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid is a useful research compound. Its molecular formula is C14H12BNO2S and its molecular weight is 269.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of [4-[(2-Cyanobenzyl)thio]phenyl]boronic acid is the palladium (Pd) catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its target through a process called transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of a new carbon–carbon bond .
Pharmacokinetics
Boronic acids like this compound are generally stable and easy to handle , which suggests they may have favorable pharmacokinetic properties.
Result of Action
The molecular effect of this compound’s action is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM cross-coupling reaction, in which this compound participates, benefits from exceptionally mild and functional group tolerant reaction conditions . Furthermore, the stability of the compound can be influenced by the solvent used, as phenylboronic acid, a similar compound, is soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride .
Properties
IUPAC Name |
[4-[(2-cyanophenyl)methylsulfanyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO2S/c16-9-11-3-1-2-4-12(11)10-19-14-7-5-13(6-8-14)15(17)18/h1-8,17-18H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRZANREDPJZQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SCC2=CC=CC=C2C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501214546 | |
Record name | B-[4-[[(2-Cyanophenyl)methyl]thio]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501214546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005206-26-7 | |
Record name | B-[4-[[(2-Cyanophenyl)methyl]thio]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1005206-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[4-[[(2-Cyanophenyl)methyl]thio]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501214546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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